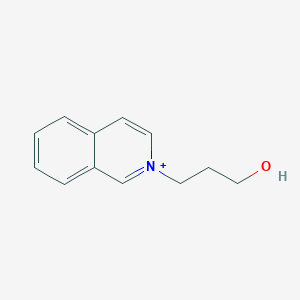![molecular formula C17H28N2 B14312229 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine CAS No. 109006-03-3](/img/structure/B14312229.png)
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a piperazine ring substituted with a 4-tert-butyl-2,6-dimethylphenylmethyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Another piperazine derivative with a benzyl group instead of the 4-tert-butyl-2,6-dimethylphenyl group.
1-(4-Methylphenyl)piperazine: A similar compound with a 4-methylphenyl group.
1-(4-Chlorophenyl)piperazine: A piperazine derivative with a 4-chlorophenyl group.
Uniqueness: 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine is unique due to the presence of the bulky tert-butyl group and the dimethylphenyl moiety, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
109006-03-3 |
|---|---|
Formule moléculaire |
C17H28N2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H28N2/c1-13-10-15(17(3,4)5)11-14(2)16(13)12-19-8-6-18-7-9-19/h10-11,18H,6-9,12H2,1-5H3 |
Clé InChI |
YDHRWYRSLMFKJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CN2CCNCC2)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



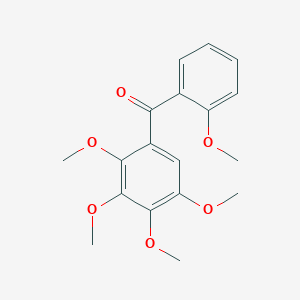
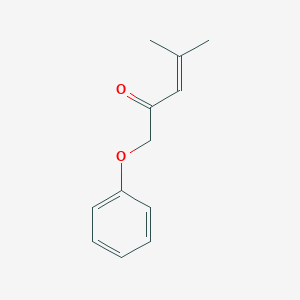

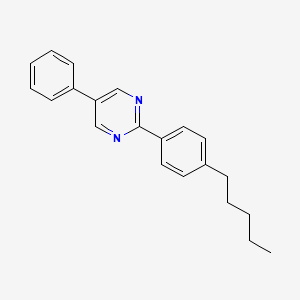
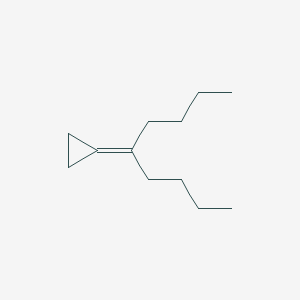
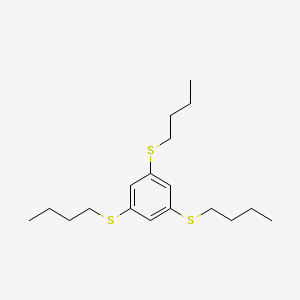
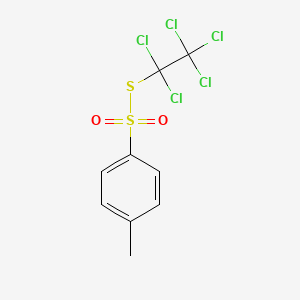
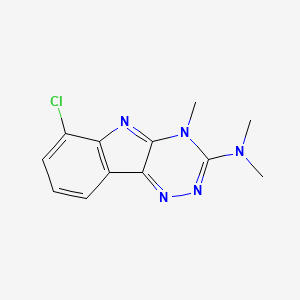
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
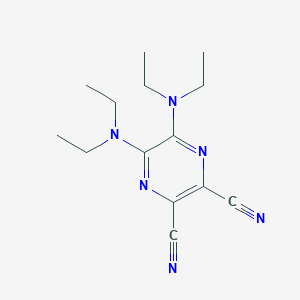
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)

